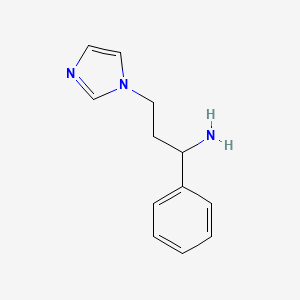

3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine

説明

特性

IUPAC Name |

3-imidazol-1-yl-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-12(11-4-2-1-3-5-11)6-8-15-9-7-14-10-15/h1-5,7,9-10,12H,6,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQUTABEOMKBTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN2C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406747 | |

| Record name | 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93906-75-3 | |

| Record name | 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

Nucleophilic Substitution of Halogenated Precursors

A common preparative approach involves the nucleophilic substitution reaction between imidazole and a phenyl-substituted alkyl halide or amine precursor:

- Starting Materials: Imidazole and 3-chloropropan-1-amine or related halogenated phenylpropyl derivatives.

- Reaction Conditions: Reflux in polar solvents such as ethanol or methanol, often in the presence of a base like potassium carbonate to deprotonate imidazole and enhance nucleophilicity.

- Mechanism: The imidazole nitrogen attacks the electrophilic carbon of the halogenated alkyl chain, displacing the halide and forming the C–N bond.

- Purification: Post-reaction, solvents are evaporated, and the product is purified by extraction with organic solvents (e.g., chloroform) or by column chromatography to remove unreacted starting materials and side products.

Condensation Reactions with Aldehydes

Another synthetic strategy involves the condensation of 3-(1H-imidazol-1-yl)propan-1-amine with benzaldehyde derivatives:

- Step 1: Synthesis of 3-(1H-imidazol-1-yl)propan-1-amine as above.

- Step 2: Condensation with benzaldehyde under mild conditions (room temperature) in the presence of acidic or basic catalysts (e.g., acetic acid or sodium hydroxide).

- Outcome: Formation of Schiff bases or related intermediates that can be further reduced or modified to yield the target amine compound.

- Industrial Scale: This route is scalable with optimization of catalyst loading and temperature control to maximize yield and purity.

Multi-Component Reactions and Cyclization

Some advanced methods involve multi-component reactions where imidazole derivatives react with cyanamides, halogen acids, and substituted propenones under controlled pH conditions:

- Key Parameters: pH control between 2 and 3.5 during initial guanidine formation, followed by pH adjustment to 10.5–11.5 for subsequent condensation steps.

- Advantages: Improved yield and purity by minimizing side reactions.

- Application: While these methods are more complex, they offer routes to substituted analogs and derivatives of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-amine with enhanced biological activity.

Reaction Conditions and Optimization

Purification Techniques

- Solvent Evaporation: Removal of reaction solvents under reduced pressure.

- Liquid-Liquid Extraction: Using solvents like chloroform to separate organic products from aqueous impurities.

- Column Chromatography: Silica gel columns with eluents such as ethyl acetate/ethanol/triethylamine mixtures for high-purity isolation.

- Crystallization: Slow evaporation or cooling to obtain crystalline product, facilitating characterization and storage.

Analytical and Characterization Data (Supporting Preparation)

- Spectroscopic Confirmation: FT-IR (NH and C=N stretches), NMR (proton and carbon shifts confirming substitution pattern), and Mass Spectrometry for molecular weight verification.

- Crystallography: X-ray diffraction studies confirm molecular geometry and intermolecular interactions, ensuring the structural integrity of the synthesized compound.

- Yield and Purity: Optimized reaction conditions and purification yield products with high purity (>95%) suitable for further biological or chemical studies.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | Imidazole + 3-chloropropan-1-amine | Reflux in ethanol, K2CO3 base | Straightforward, good yield | Requires halogenated precursor |

| Aldehyde Condensation | 3-(1H-imidazol-1-yl)propan-1-amine + benzaldehyde | Room temp, acid/base catalyst | Mild conditions, scalable | May need further reduction step |

| Multi-Component Synthesis | Imidazolyl benzamine + cyanamide + propenone | Controlled pH (acidic then basic) | High purity, derivative access | More complex, pH sensitive |

Research Findings and Notes

- The pH control during multi-step syntheses is crucial to prevent side reactions and improve yields.

- Catalyst choice in condensation reactions significantly impacts reaction rates and product selectivity.

- Purification by chromatography and crystallization ensures removal of unreacted intermediates and byproducts, essential for biological testing.

- Industrial scalability depends on solvent choice, reaction time, and catalyst efficiency to reduce costs and environmental impact.

化学反応の分析

Types of Reactions

3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The imidazole ring can participate in substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products

The major products formed from these reactions include substituted imidazole derivatives, oxides, and reduced amine compounds .

科学的研究の応用

Medicinal Chemistry

IPPA has garnered attention for its potential therapeutic effects. It is being studied for various biological activities, including:

- Antimicrobial Properties : Research indicates that IPPA exhibits antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents .

- Anticonvulsant Activity : A study highlighted its potential as an anticonvulsant agent, suggesting that modifications of the compound could enhance its efficacy against seizures .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Imidazole Derivatives : IPPA can be utilized to synthesize various imidazole derivatives, which are important in pharmaceuticals and agrochemicals .

- Ligand in Coordination Chemistry : Its imidazole ring allows it to act as a ligand for metal ions, facilitating the formation of coordination complexes used in catalysis and material science .

Biological Studies

IPPA's unique structure allows it to interact with biological systems:

- Enzyme Modulation : The imidazole moiety can bind to enzymes, potentially influencing metabolic pathways and providing insights into drug design .

Case Study 1: Antimicrobial Activity

A study conducted by Aboul-Enein et al. (2011) explored the synthesis of novel imidazole derivatives based on IPPA and evaluated their antimicrobial properties. The results indicated that certain derivatives exhibited significant activity against Candida species, suggesting that modifications to the imidazole ring could enhance efficacy against fungal infections .

Case Study 2: Anticonvulsant Properties

Research published in the European Journal of Medicinal Chemistry examined the anticonvulsant potential of compounds derived from IPPA. The study utilized a series of synthesized compounds and tested them in animal models, demonstrating promising results that warrant further investigation into their mechanism of action and therapeutic potential .

作用機序

The mechanism of action of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific application .

類似化合物との比較

Comparison with Structural Analogs

Functional Group Variations at the Propan-1 Position

3-(1H-Imidazol-1-yl)-1-Phenylpropan-1-ol

- Structure : Replaces the amine with a hydroxyl group.

- Key Differences: Increased polarity due to the hydroxyl group, enhancing water solubility compared to the amine derivative . Crystal structure analysis (Acta Crystallographica Section E) reveals a hydrogen-bonded network involving the hydroxyl group, which is absent in the amine analog .

3-(1H-Imidazol-1-yl)-1-Phenylpropan-1-one

- Structure : Features a ketone group instead of an amine.

- Key Differences :

Substituent Modifications on the Aromatic Ring

(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-Chloro-4-fluorophenyl)prop-2-en-1-one

- Structure : Introduces a chloro-fluorophenyl group and a conjugated double bond.

- Key Differences: Extended conjugation due to the propenone moiety increases UV-Vis absorption, relevant for photochemical applications .

(Z)-1-(1H-Imidazol-1-Yl)-3-(3-Nitrophenyl)prop-2-en-1-one

- Structure : Incorporates a nitro group on the phenyl ring and a double bond.

- Key Differences :

Backbone and Imidazole Position Variations

3-(1H-Imidazol-1-yl)propanenitrile

- Structure : Replaces the phenyl-amine moiety with a nitrile group.

- Key Differences :

3-(1H-Imidazol-2-yl)-1-propanamine

- Structure : Shifts the imidazole substitution from the 1- to 2-position.

- Higher basicity (pKa ~8.5) compared to 1-substituted imidazole derivatives .

Salt and Complex Formation

3-(1H-Imidazol-1-yl)propanaminium Picrate

- Structure : Forms a picrate salt via protonation of the amine.

- Key Differences :

Research Implications

- Drug Design : The amine and hydroxyl analogs show promise as histamine receptor ligands, while halogenated derivatives may serve as antimicrobial leads .

- Material Science: Nitrile and propenone derivatives offer avenues for polymer precursors or photoactive materials .

- Crystallography : Structural data from X-ray studies provide insights into intermolecular interactions critical for crystal engineering .

This comparative analysis underscores the versatility of imidazole-containing compounds and highlights how subtle structural changes dictate physicochemical and biological properties.

生物活性

3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine, a compound characterized by its imidazole and phenyl moieties, has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₅N₃

- Molecular Weight : Approximately 215.3 g/mol

- Structure : The compound features a phenyl group attached to a propanamine chain, with an imidazole ring contributing to its chemical reactivity.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in various therapeutic areas, including antimicrobial and anti-inflammatory properties. Below is a summary of key findings:

Antimicrobial Activity

Studies have indicated that compounds with imidazole structures often exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various pathogens.

| Compound | Activity | Reference |

|---|---|---|

| 2-Methylimidazole | Antifungal against Candida albicans | |

| 4-Trifluoromethylated derivatives | Comparable to fluconazole (MIC = 0.020 µg/mL) |

The biological activity of imidazole derivatives often involves interaction with enzymes and receptors, modulating their functions. The imidazole ring can coordinate with metal ions in enzymes, which is crucial for their activity in biological systems.

Study on Antifungal Activity

A study focusing on the antifungal activity of imidazole derivatives highlighted the importance of structural modifications in enhancing efficacy. For instance, the introduction of halogen substituents on the phenyl ring significantly influenced the minimal inhibitory concentration (MIC) against C. albicans:

- 4-Chlorinated Derivative : MIC = 0.210 µg/mL

- 2,4-Dichlorinated Derivative : MIC = 0.023 µg/mL (similar to fluconazole)

This study underscores the potential for structural optimization in enhancing the biological activity of similar compounds, including this compound .

Pharmacological Applications

The compound's structure suggests potential applications in drug development targeting specific biological pathways. Its unique combination of an imidazole ring and a phenyl group may lead to novel therapeutic agents for conditions such as infections and inflammation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。